A Technical Guide to 6-(Difluoromethyl)benzo[d]isothiazole: Physicochemical Properties and Characterization for Drug Discovery Applications
A Technical Guide to 6-(Difluoromethyl)benzo[d]isothiazole: Physicochemical Properties and Characterization for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive overview of 6-(Difluoromethyl)benzo[d]isothiazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. We delve into its core physicochemical properties, outline robust analytical methodologies for its characterization, and discuss the strategic importance of the difluoromethyl moiety in modern drug design. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to support the synthesis, purification, and analysis of this and related benzisothiazole derivatives.
Introduction: The Significance of Fluorinated Benzisothiazoles
Heterocyclic compounds containing nitrogen and sulfur atoms are foundational scaffolds in drug development, with benzisothiazole and its derivatives being widely recognized for their diverse pharmacological potential.[1][2] The introduction of fluorine atoms into these structures can significantly enhance desirable drug-like properties.[3] Specifically, the difluoromethyl (CHF₂) group is a valuable bioisostere for hydroxyl or thiol groups and can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
6-(Difluoromethyl)benzo[d]isothiazole is a specialized compound within this class, featuring a fused benzene and isothiazole ring system with a difluoromethyl substituent at the 6-position.[5] This unique structure makes it a compelling candidate for library synthesis and lead optimization in various therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7] This guide serves as a technical resource for scientists working with this molecule, providing the necessary data and methodologies for its effective characterization.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is critical for every stage of drug development, from synthesis and formulation to predicting its pharmacokinetic profile. The key properties of 6-(Difluoromethyl)benzo[d]isothiazole are summarized below.
Table 1: Physicochemical Properties of 6-(Difluoromethyl)benzo[d]isothiazole
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂NS | [5] |
| Molecular Weight | 185.20 g/mol | [5] |
| Appearance | Typically a solid at room temperature | [5] |
| Solubility | Soluble in organic solvents like dichloromethane and acetonitrile | [5] |
| Stability | Generally stable under standard laboratory conditions; sensitive to strong bases or nucleophiles | [5] |
| Melting Point | Data may vary based on purity | [5] |
Synthesis and Characterization Workflow
The reliable characterization of 6-(Difluoromethyl)benzo[d]isothiazole is contingent upon a systematic workflow that encompasses synthesis, purification, and subsequent analytical verification. The synthesis often starts from benzisothiazole precursors, with the difluoromethyl group being introduced via specialized fluorinating reagents.[5]
General Characterization Workflow
A validated, multi-step approach is essential to confirm the identity, purity, and structure of the synthesized compound. This process ensures data integrity for subsequent biological screening and development.
Caption: General workflow for synthesis and characterization.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. For 6-(Difluoromethyl)benzo[d]isothiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.
Expertise & Causality:
-
¹H NMR will confirm the presence and splitting patterns of the aromatic protons and the characteristic triplet for the CHF₂ proton.
-
¹³C NMR will identify all carbon environments, including the carbon of the difluoromethyl group, which will show a distinct triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR is crucial for confirming the difluoromethyl group's presence and purity.[8] It provides information on the fluorine environment and can be used to quantify yields using an internal standard.[4]
Self-Validating Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrumentation: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[10]
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign protons to the molecular structure. Aromatic protons on the benzisothiazole ring typically appear between 7.0 and 8.5 ppm.[9][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly important.
Expertise & Causality:
-
HRMS (e.g., ESI-TOF): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₅F₂NS).[11] This is a critical validation step to distinguish the target compound from potential isomers or impurities. The fragmentation pattern can also offer structural clues.[12][13]
Self-Validating Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[14]
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Method:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.
-
-
Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass for C₈H₆F₂NS⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for assessing the purity of drug candidates. A reversed-phase method is typically employed for benzisothiazole derivatives.
Expertise & Causality:
-
Reversed-Phase HPLC: Separates compounds based on their hydrophobicity. The difluoromethyl group increases the lipophilicity of the parent benzisothiazole, leading to a longer retention time on a C18 column compared to its non-fluorinated analog.[3]
-
UV Detection: The benzisothiazole core contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 240-280 nm.[15][16]
Self-Validating Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of ~0.5-1.0 mg/mL. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.[17]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[17]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[18][19]
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or via a photodiode array (PDA) detector.
-
-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Potential Applications in Drug Discovery
The benzisothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Derivatives have shown a wide range of activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[2][6][7]
Authoritative Grounding: The incorporation of a difluoromethyl group can modulate these activities. The group's ability to act as a lipophilic hydrogen bond donor can lead to novel interactions within a target's binding site, potentially increasing potency and selectivity.[4] For instance, benzothiazole-based compounds have been investigated as inhibitors of essential bacterial enzymes and as modulators of inflammatory pathways.[6][7] The unique electronic properties of the CHF₂ group can influence the pKa of nearby functionalities and alter the molecule's overall pharmacokinetic profile, making 6-(Difluoromethyl)benzo[d]isothiazole a valuable probe for structure-activity relationship (SAR) studies.[3]
Caption: Rationale for drug discovery applications.
Conclusion
6-(Difluoromethyl)benzo[d]isothiazole represents a strategically important molecule for modern drug discovery programs. Its unique combination of a biologically active benzisothiazole core and a property-enhancing difluoromethyl group makes it a prime candidate for generating novel intellectual property and developing next-generation therapeutics. The robust analytical and characterization protocols detailed in this guide provide the necessary framework for researchers to confidently synthesize, purify, and evaluate this compound, ensuring the generation of high-quality, reproducible data essential for advancing drug development projects.
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